Olgotrelvir Sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthetic route for Olgotrelvir Sodium involves the preparation of its active form, AC1115. The compound is designed as a next-generation antiviral targeting the SARS-CoV-2 main protease and human cathepsin L. The preparation involves a series of chemical reactions, including the formation of peptide bonds and the incorporation of sulfonic acid groups . Industrial production methods are optimized to ensure high bioavailability and stability of the compound .
化学反応の分析
Olgotrelvir Sodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different analogs.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are derivatives of this compound with modified functional groups .
科学的研究の応用
Olgotrelvir Sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying protease inhibitors.
Biology: Investigated for its ability to inhibit viral replication and entry.
Medicine: Studied as a potential treatment for COVID-19, showing promise in reducing viral load and shortening recovery time
作用機序
Olgotrelvir Sodium is a prodrug that first converts to its active form, AC1115. AC1115 works by inhibiting the SARS-CoV-2 main protease, also known as 3C-like protease. This enzyme is responsible for cleaving viral polyproteins into functional subunits essential for viral replication. By binding to the active site of the protease, the drug prevents this cleavage process, effectively halting viral assembly and impeding the virus’s ability to produce future virions. Additionally, this compound inhibits cathepsin L, a protein implicated in facilitating viral entry into the host cell .
類似化合物との比較
Olgotrelvir Sodium can be compared with other similar compounds, such as:
Nirmatrelvir: Another protease inhibitor used in the treatment of COVID-19.
Ritonavir: Often used in combination with other antiviral drugs to enhance their efficacy.
Remdesivir: An antiviral drug that targets the RNA polymerase of SARS-CoV-2.
This compound is unique due to its dual mechanism of action, targeting both the SARS-CoV-2 main protease and cathepsin L, making it a promising candidate for standalone antiviral therapy .
特性
CAS番号 |
2763596-72-9 |
---|---|
分子式 |
C22H29N4NaO7S |
分子量 |
516.5 g/mol |
IUPAC名 |
sodium;(2S)-1-hydroxy-2-[[(2S)-2-(1H-indole-2-carbonylamino)-4-methylpentanoyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C22H30N4O7S.Na/c1-12(2)9-16(25-21(29)17-10-13-5-3-4-6-15(13)24-17)20(28)26-18(22(30)34(31,32)33)11-14-7-8-23-19(14)27;/h3-6,10,12,14,16,18,22,24,30H,7-9,11H2,1-2H3,(H,23,27)(H,25,29)(H,26,28)(H,31,32,33);/q;+1/p-1/t14-,16-,18-,22?;/m0./s1 |
InChIキー |
WEMYKLGDWNXOBX-MMUJOADSSA-M |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)C2=CC3=CC=CC=C3N2.[Na+] |
正規SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)C2=CC3=CC=CC=C3N2.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。